molecular formula C12H12ClN3O B5404066 N-(4-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(4-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5404066
M. Wt: 249.69 g/mol
InChI Key: XADWAJBRTCIWIC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CBMZ and is known to possess a unique mechanism of action that makes it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of CBMZ involves the inhibition of several key enzymes and signaling pathways. CBMZ has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histones. CBMZ also inhibits the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune response. In addition, CBMZ has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects:
CBMZ has been shown to have several biochemical and physiological effects. In cancer research, CBMZ has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, CBMZ has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, CBMZ has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using CBMZ in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. Another advantage is its ability to inhibit the activity of several key enzymes and signaling pathways, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of using CBMZ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CBMZ. One direction is to further explore its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the optimal dosage and administration of CBMZ in vivo. Additionally, research can be conducted to develop new analogs of CBMZ with improved solubility and bioavailability.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its unique mechanism of action and ability to inhibit the activity of several key enzymes and signaling pathways make it a promising candidate for the development of new drugs. Further research is needed to explore its full potential and develop new analogs with improved solubility and bioavailability.

Synthesis Methods

The synthesis of CBMZ involves the reaction of 4-chlorobenzylamine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure CBMZ.

Scientific Research Applications

CBMZ has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, CBMZ has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that CBMZ can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, CBMZ has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-16-11(6-7-15-16)12(17)14-8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADWAJBRTCIWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide

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